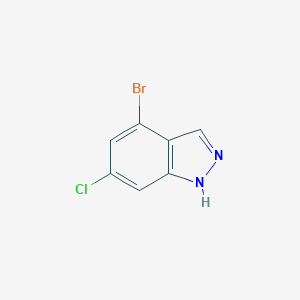

4-Bromo-6-chloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKINCUTSIQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646165 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-03-9 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Bromo-6-chloro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-6-chloro-1H-indazole, a key heterocyclic intermediate. We will delve into its physicochemical properties, synthetic pathways, reactivity, and critical role in medicinal chemistry, offering field-proven insights for its application in research and development.

Core Compound Identity and Physicochemical Properties

4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9) is a di-halogenated indazole derivative that has emerged as a versatile building block in organic synthesis.[1] Its structural features, particularly the distinct halogen substituents on the benzene ring, provide a platform for selective and sequential functionalization, making it an invaluable precursor for constructing targeted compound libraries.[1] The indazole core itself is recognized as a "privileged structure" in medicinal science, frequently appearing in compounds with a wide array of pharmacological activities.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885519-03-9 | [3][4][5] |

| Molecular Formula | C₇H₄BrClN₂ | [1][5] |

| Molecular Weight | 231.48 g/mol | [1][5] |

| IUPAC Name | 4-bromo-6-chloro-1H-indazole | [5] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 219-221 °C | [1][3][4] |

| Boiling Point | 364.1 ± 22.0 °C (Predicted) | [1][3][4] |

| Purity | Typically ≥96% | [4][6] |

Reactivity and Synthetic Profile

The synthetic utility of 4-Bromo-6-chloro-1H-indazole stems from the specific arrangement and differing reactivity of its functional groups.

Molecular Reactivity

The molecule's reactivity is centered on three key areas:

-

Halogen Substituents : The benzene portion of the molecule contains a bromine atom at position 4 and a chlorine atom at position 6.[1] This di-halogenated pattern is the cornerstone of its versatility, as the reactivity differences between bromine and chlorine can be exploited under various reaction conditions (e.g., metal-catalyzed cross-coupling) for selective, site-specific functionalization.[1] Both halogens can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions.[1]

-

N1-Position of the Indazole Ring : The nitrogen at the N1 position can be readily functionalized.[1] Common reactions include methylation (using methyl iodide), acylation (using acid chlorides or anhydrides), and N-arylation through copper- or palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of diverse substituents to modulate the molecule's electronic properties and biological activity.

Retrosynthesis and Common Synthetic Pathway

A logical retrosynthetic analysis of the indazole ring often involves breaking the N-N and C-N bonds, pointing towards a cyclization reaction from a substituted aniline precursor.[1] A well-documented, high-yield synthesis starts from 2-fluoroaniline.[7]

This multi-step process is chosen for its efficiency and control over the regiochemistry of the halogenation steps. The fluorine atom serves as a directing group and is ultimately displaced during the final ring-closing reaction with hydrazine.

Caption: Synthetic workflow for 4-Bromo-6-chloro-1H-indazole.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-Bromo-6-chloro-1H-indazole.

Step 1: Synthesis of 4-Chloro-2-fluoroaniline

-

Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.

-

Cool the reaction mixture to below 10°C.

-

Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature.

-

Allow the reaction to proceed for several hours until completion, monitored by TLC or GC-MS.

-

Isolate the product, 4-chloro-2-fluoroaniline. This step typically achieves a yield of around 80%.[7]

Step 2: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline

-

The product from Step 1 is brominated using N-bromosuccinimide (NBS).[7]

-

The bromine is directed to the position ortho to the amino group, yielding 2-bromo-4-chloro-6-fluoroaniline.[1]

-

This reaction is highly efficient, with reported yields of approximately 90%.[7]

Step 3: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

-

The aniline derivative from Step 2 undergoes a diazotization reaction using sodium nitrite (NaNO₂) in an acidic medium.[1][7]

-

The resulting unstable diazonium salt is used in situ and reacted with formaldoxime to produce the corresponding aldehyde.[7]

-

This two-stage, one-pot procedure results in the formation of 2-bromo-4-chloro-6-fluorobenzaldehyde in about a 45% yield.[7]

Step 4: Cyclization to form 4-Bromo-6-chloro-1H-indazole

-

The final, critical ring-forming reaction involves treating the aldehyde from Step 3 with hydrazine hydrate (typically an 80% solution).[1][7]

-

This treatment leads to cyclization and the formation of the stable indazole scaffold.

-

The target compound, 4-Bromo-6-chloro-1H-indazole, is afforded in an excellent yield of around 90%.[7]

Spectroscopic Characterization

Structural confirmation and purity assessment of 4-Bromo-6-chloro-1H-indazole are routinely performed using standard analytical techniques. While specific spectra are proprietary to suppliers, documentation for methods such as ¹H NMR, HPLC, and LC-MS is typically available upon request from commercial vendors.[8][9] These analyses are crucial for verifying the identity and purity of the compound before its use in further synthetic applications.

Applications in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] 4-Bromo-6-chloro-1H-indazole serves as a high-value starting material for the synthesis of potent therapeutic agents.[1] Its di-halogenated nature allows for the systematic and selective introduction of various pharmacophores through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and compound stability.

5.1. Hazard Identification

| Hazard Class | Statement | GHS Code | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1][10] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | [10] |

| Skin Irritation | Causes skin irritation | H315 | [1][10] |

| Eye Irritation | Causes serious eye irritation | H319 | [1][10] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | [10] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][10] |

The compound is typically labeled with the GHS07 pictogram and the signal word "Warning".

5.2. Recommended Handling

-

Work in a well-ventilated area or outdoors.[10]

-

Avoid breathing dust.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of eye contact, rinse cautiously with water for several minutes.[10]

5.3. Storage To ensure long-term stability and prevent degradation, 4-Bromo-6-chloro-1H-indazole should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion

4-Bromo-6-chloro-1H-indazole is a strategically important intermediate for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and established high-yield synthetic routes make it a reliable and valuable tool for researchers. The dual halogenation provides a flexible handle for creating novel and complex molecular architectures, solidifying its role as a key building block in the development of future therapeutics.

References

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-bromo-6-chloro-1H-indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 6-Bromo-4-chloro-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6537. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]

- 4. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]

- 5. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of 4-bromo-6-chloro-1H-indazole | Semantic Scholar [semanticscholar.org]

- 8. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 9. 4-Bromo-6-chloro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-Bromo-6-chloro-1H-indazole (CAS: 885519-03-9): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4-Bromo-6-chloro-1H-indazole is a di-halogenated heterocyclic compound that has emerged as a high-value building block in the fields of organic synthesis and medicinal chemistry.[1] Its structural significance is rooted in the indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The indazole nucleus is widely recognized as a "privileged structure" in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of 4-Bromo-6-chloro-1H-indazole. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic implications of its unique reactivity, and its practical application as a versatile precursor for constructing targeted molecular libraries.

Physicochemical Properties and Identification

The fundamental identity and physical characteristics of 4-Bromo-6-chloro-1H-indazole are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 885519-03-9 | [1][4][5][6][7][8] |

| Molecular Formula | C₇H₄BrClN₂ | [1][7][8][9] |

| Molecular Weight | 231.48 g/mol | [1][5][7][8][9] |

| IUPAC Name | 4-bromo-6-chloro-1H-indazole | [1][5] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 219-221 °C | [1] |

| Boiling Point | 364.1 ± 22.0 °C (Predicted) | [1] |

| Purity | ≥98% (Typical) | [9] |

| InChI Key | KCDKINCUTSIQAF-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=C(C2=C1NN=C2)Br)Cl | [5] |

Synthesis Strategies

The synthesis of 4-Bromo-6-chloro-1H-indazole is a multi-step process that requires careful control of regioselectivity. The most common approaches rely on the construction of the indazole ring from a suitably substituted aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the indazole core involves breaking the N1-N2 and C7a-N1 bonds. This strategy points towards a cyclization reaction, such as the Jacobson indazole synthesis, which utilizes an o-toluidine derivative or a related precursor that can be converted into a diazonium salt for intramolecular cyclization.[1]

Caption: Retrosynthetic approach for the indazole scaffold.

Detailed Synthetic Protocol

A well-documented and high-yield synthesis starts from 2-fluoroaniline.[1] This pathway strategically installs the halogen atoms before forming the indazole ring. The fluorine atom serves as a temporary directing group and is ultimately displaced during the cyclization step.

Workflow of Synthesis:

Caption: High-yield synthetic workflow for 4-Bromo-6-chloro-1H-indazole.

Step-by-Step Methodology:

-

Chlorination of 2-Fluoroaniline: 2-Fluoroaniline is first chlorinated at the para-position. N-Chlorosuccinimide (NCS) is the reagent of choice as it is a mild electrophilic chlorinating agent that is highly effective for activated aromatic rings, minimizing side reactions.

-

Bromination of 2-Fluoro-4-chloroaniline: The resulting aniline is brominated using N-Bromosuccinimide (NBS). The amino group is a strong ortho-, para-director. With the para position blocked by chlorine, bromination occurs regioselectively at the ortho position, yielding 2-bromo-4-chloro-6-fluoroaniline in high yield (90%).[1]

-

Diazotization and Formylation: The primary amino group of the di-halogenated aniline is converted into a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium. This highly reactive intermediate is used in situ and reacted with formaldoxime to install a formyl group, producing 2-bromo-4-chloro-6-fluorobenzaldehyde.[1] This step is crucial for setting up the subsequent cyclization.

-

Indazole Ring Formation (Cyclization): The final and key step is the treatment of the aldehyde with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the activated fluorine atom, leading to ring closure and the formation of the thermodynamically stable 4-Bromo-6-chloro-1H-indazole product in excellent yield (90%).[1]

Chemical Reactivity and Strategic Functionalization

The true value of 4-Bromo-6-chloro-1H-indazole lies in its potential for selective, multi-point functionalization, making it a powerful scaffold for building molecular complexity.

Caption: Key reactivity sites on the 4-Bromo-6-chloro-1H-indazole scaffold.

Differential Halogen Reactivity

The presence of two different halogens on the benzene ring is the compound's most significant feature.[1] In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Br bond is generally more reactive than the C-Cl bond. This differential reactivity allows for selective, sequential functionalization. A chemist can first perform a cross-coupling reaction at the C4-position (targeting the bromide) under milder conditions, and then, using more forcing conditions or a different catalyst system, perform a second, different coupling reaction at the C6-position (targeting the chloride). This provides a powerful and controlled method for introducing two distinct substituents onto the scaffold.

N1-Position Derivatization

The N1-H of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for a variety of functionalization reactions:[1]

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) introduces alkyl groups.

-

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides or aryl boronic acids can be used to synthesize N-aryl indazoles.

-

N-Acylation: Treatment with acylating agents, such as acetyl chloride or acetic anhydride, yields N-acyl indazoles. This can serve as a protecting group strategy or be used to modulate the electronic properties of the ring system.

Applications in Medicinal Chemistry

4-Bromo-6-chloro-1H-indazole is not typically an active pharmaceutical ingredient itself but rather a critical starting material. Its utility stems from its role as a versatile scaffold. By leveraging the distinct reactivity at the N1, C4, and C6 positions, medicinal chemists can rapidly generate large, diverse libraries of novel indazole derivatives.[1] These libraries can then be screened for biological activity against various targets, such as protein kinases, enzymes, and receptors, accelerating the hit-to-lead optimization process in drug discovery programs. The indazole core is present in approved drugs like Pazopanib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent), highlighting the therapeutic potential of this heterocyclic family.[2][3]

Analytical Characterization

A full characterization of 4-Bromo-6-chloro-1H-indazole is essential to confirm its identity and purity. While specific spectral data is proprietary to individual suppliers, the expected analytical profile would include:

-

¹H NMR: Signals corresponding to the three aromatic protons on the indazole ring system and the N-H proton.

-

¹³C NMR: Signals for the seven distinct carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (231.48 g/mol ), showing a characteristic isotopic pattern due to the presence of both bromine and chlorine.

-

Elemental Analysis: The experimental percentages of C, H, N, and Cl should closely match the theoretical values.

| Element | Theoretical % |

| Carbon (C) | 36.31% |

| Hydrogen (H) | 1.74% |

| Nitrogen (N) | 12.10% |

| Chlorine (Cl) | 15.31% |

| (Data from Benchchem)[1] |

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-6-chloro-1H-indazole must be handled with appropriate precautions. It is intended for research use only and is not for human or veterinary applications.[1]

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][10] |

| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/protective clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |

Handling:

-

Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][12]

-

Avoid generating dust.[10][12] When handling the solid, use procedures that minimize aerosolization.

-

Wash hands thoroughly after handling.[10]

Storage:

-

To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Recommended storage temperature is 2-8°C.[1]

Conclusion

4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) is more than just a chemical intermediate; it is a strategically designed tool for advanced organic synthesis. Its key attributes—the stable and biologically relevant indazole core, combined with differentially reactive halogen handles at the C4 and C6 positions—provide chemists with a reliable and versatile platform for constructing complex molecules. The well-defined synthetic routes and the potential for controlled, sequential functionalization make it an invaluable asset in the pursuit of novel therapeutic agents.

References

-

4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100. PubChem. [Link]

-

4-Bromo-6-chloro-1H-indazole. Oakwood Chemical. [Link]

-

CAS No : 885519-03-9 | Product Name : 4-Bromo-6-chloro-1H-indazole. Pharmaffiliates. [Link]

-

MSDS of 6-Bromo-4-chloro-1H-indazole. Capot Chemical. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9 [chemicalbook.com]

- 5. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 7. 4-Bromo-6-chloro-1H-indazole [oakwoodchemical.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. anaxlab.com [anaxlab.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its rigid bicyclic structure, composed of a pyrazole ring fused to a benzene ring, coupled with the presence of two distinct halogen substituents, makes it a versatile scaffold for the development of novel therapeutic agents. The indazole core is a privileged structure in drug discovery, appearing in a range of pharmacologically active molecules.[1] The bromine and chlorine atoms on the benzene ring of 4-Bromo-6-chloro-1H-indazole offer orthogonal handles for functionalization, enabling the synthesis of diverse compound libraries through various cross-coupling reactions.[1] A thorough understanding of the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of 4-Bromo-6-chloro-1H-indazole, along with detailed experimental protocols for their determination.

Molecular and General Properties

The fundamental properties of 4-Bromo-6-chloro-1H-indazole are summarized in the table below. These properties are crucial for calculating reaction stoichiometries, predicting chemical behavior, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| CAS Number | 885519-03-9 | [2][3] |

| IUPAC Name | 4-bromo-6-chloro-1H-indazole | [2] |

Thermal Properties

The thermal behavior of a compound dictates its physical state under different temperature conditions and is a key indicator of its purity.

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound. For 4-Bromo-6-chloro-1H-indazole, the reported melting point is:

-

219-221 °C [1]

A sharp melting point range is indicative of high purity. Impurities typically lead to a depression and broadening of the melting point range.

Boiling Point (Predicted)

Due to its high melting point, the experimental determination of the boiling point of 4-Bromo-6-chloro-1H-indazole is challenging as it may decompose at elevated temperatures. The predicted boiling point is:

-

364.1 ± 22.0 °C [1]

This prediction is based on computational models and provides an estimate of the temperature at which the compound would boil at standard pressure.

Solubility Profile

The solubility of 4-Bromo-6-chloro-1H-indazole in various solvents is a critical factor for its use in synthesis, purification, and biological assays.

Qualitative Solubility:

-

Recrystallization Solvents: The compound can be purified by recrystallization from water or ethanol, suggesting some degree of solubility in these protic solvents at elevated temperatures.[3]

Predicted Solubility:

Based on its structure, which contains both polar (N-H bond) and nonpolar (halogenated benzene ring) regions, the following solubility profile can be anticipated:

-

Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, likely increasing with temperature.

-

Low Solubility: In nonpolar solvents such as hexanes and toluene.

-

Sparingly Soluble: In water at room temperature.

Spectroscopic Properties

Spectroscopic data provides detailed information about the molecular structure and electronic environment of 4-Bromo-6-chloro-1H-indazole. While publicly available spectra are limited, the expected characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-6-chloro-1H-indazole will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: In the 1250-1350 cm⁻¹ region.

-

C-Cl Stretch: A strong peak in the 600-800 cm⁻¹ region.

-

C-Br Stretch: A strong peak in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. The fragmentation pattern will provide further structural information.

Safety and Handling

4-Bromo-6-chloro-1H-indazole is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage:

-

Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of 4-Bromo-6-chloro-1H-indazole.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Gravimetric Method)

This protocol outlines a method for the quantitative determination of solubility in a given solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

4-Bromo-6-chloro-1H-indazole is a key intermediate with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its physical properties, drawing from available data and established scientific principles to offer predictions where experimental values are not publicly accessible. The included protocols offer a framework for the accurate and reliable determination of these properties in a laboratory setting. A thorough understanding and application of this knowledge are essential for the safe and effective utilization of this versatile chemical scaffold.

References

-

PubChem. 4-Bromo-6-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-6-chloro-1H-indole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

Sources

4-Bromo-6-chloro-1H-indazole molecular weight

An In-Depth Technical Guide to 4-Bromo-6-chloro-1H-indazole: A Pivotal Intermediate in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indazole core stands out as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of 4-Bromo-6-chloro-1H-indazole, a di-halogenated indazole derivative that has emerged as a highly versatile and valuable intermediate in the synthesis of complex molecules for cutting-edge drug discovery programs.[1]

This document delves into the core physicochemical properties, synthesis, chemical reactivity, and applications of 4-Bromo-6-chloro-1H-indazole, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Physicochemical Properties

4-Bromo-6-chloro-1H-indazole is an off-white to yellow solid at room temperature.[1] Its molecular structure, featuring a fused benzene and pyrazole ring system with distinct halogen substituents, provides a unique platform for selective chemical modifications. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 231.48 g/mol | [3], [1], [4] |

| Molecular Formula | C₇H₄BrClN₂ | [3], [1] |

| CAS Number | 885519-03-9 | [3], [1] |

| Melting Point | 219-221 °C | [1], [5] |

| Boiling Point (Predicted) | 364.1 ± 22.0 °C | [1], |

| IUPAC Name | 4-bromo-6-chloro-1H-indazole | [3] |

| InChI Key | KCDKINCUTSIQAF-UHFFFAOYSA-N | [3], [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-6-chloro-1H-indazole is typically achieved through a multi-step sequence starting from readily available aniline derivatives. One common and logical pathway involves the diazotization of a di-halogenated aniline precursor, followed by an intramolecular cyclization. This approach provides a reliable method for constructing the indazole ring system.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the indazole ring at the N1-N2 and C7a-N1 bonds points towards a substituted o-toluidine or, more practically, a di-halogenated aniline derivative that can be converted into a diazonium salt for subsequent cyclization.[1]

Caption: Retrosynthetic analysis of 4-Bromo-6-chloro-1H-indazole.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines a representative synthesis starting from 2-fluoroaniline. The choice of a fluorine-substituted precursor is strategic, as the fluorine atom acts as a good leaving group in the final cyclization step.

Step 1: Chlorination of 2-Fluoroaniline

-

Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup to isolate the chlorinated product.

Step 2: Bromination

-

Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Add N-bromosuccinimide (NBS) and stir at room temperature.

-

Monitor the reaction for the formation of the di-halogenated product, 2-bromo-4-chloro-6-fluoroaniline.[1]

-

Isolate the product via extraction and purify by recrystallization or column chromatography.

Step 3: Diazotization and Cyclization

-

Suspend the 2-bromo-4-chloro-6-fluoroaniline in an acidic medium (e.g., aqueous HCl).

-

Cool the suspension to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂). The primary amino group is converted in situ to a diazonium salt.[1][6]

-

Allow the reaction mixture to warm to room temperature. The unstable diazonium salt will undergo spontaneous intramolecular cyclization, with the expulsion of the fluoride ion, to form the indazole ring.

-

The solid product, 4-Bromo-6-chloro-1H-indazole, precipitates from the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent.[6]

Chemical Reactivity and Strategic Functionalization

The true utility of 4-Bromo-6-chloro-1H-indazole in drug development lies in its potential for selective functionalization. The molecule offers three primary sites for modification: the N1-position of the indazole ring and the C4-bromo and C6-chloro substituents.

N-Functionalization

The nitrogen atom at the N1 position can be readily alkylated, arylated, or acylated using standard synthetic methodologies.[1]

-

N-Alkylation: Achieved using alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

N-Arylation: Commonly performed via copper or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or aryl boronic acids.[1]

-

N-Acylation: The N1-nitrogen can be acylated with acyl chlorides or anhydrides, which can also serve as a protecting group strategy.[1]

C-C and C-N Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively functionalize the C4-position while leaving the C6-chloro group intact for a subsequent, different coupling reaction. This sequential, site-specific functionalization is invaluable for building molecular complexity and creating targeted compound libraries.[1]

Caption: Key functionalization pathways for 4-Bromo-6-chloro-1H-indazole.

Applications in Drug Discovery: A Case Study

The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, including kinase inhibitors for cancer therapy.[2] 4-Bromo-6-chloro-1H-indazole serves as a critical starting material or intermediate in the synthesis of such complex molecules. A prominent example is its use in the synthesis of precursors for Lenacapavir , a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[7] The synthesis of related 3-aminoindazole fragments often involves the reaction of a halogenated benzonitrile with hydrazine, where the halogen substitution pattern, such as that found in derivatives of 4-Bromo-6-chloro-1H-indazole, is crucial for directing the cyclization and providing handles for further elaboration.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Bromo-6-chloro-1H-indazole is essential for ensuring safety.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

-

Storage: To ensure stability and prevent degradation, 4-Bromo-6-chloro-1H-indazole should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperature is typically between 2-8 °C.[1][11]

-

Spills: In case of a spill, avoid generating dust.[8] Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[8][9]

Conclusion

4-Bromo-6-chloro-1H-indazole is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, coupled with the differential reactivity of its halogen substituents, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. From its logical synthesis to its application in constructing advanced drug candidates, this compound exemplifies the critical role that versatile building blocks play in the pipeline of modern therapeutic development. A thorough understanding of its properties, reactivity, and handling is essential for any research professional seeking to leverage its synthetic potential.

References

-

4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-6-chloro-1H-indazole . Oakwood Chemical. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . National Institutes of Health (NIH). [Link]

-

4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 . PubChem, National Center for Biotechnology Information. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC, PubMed Central. [Link]

-

Indazole – Knowledge and References . Taylor & Francis Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-chloro-1H-indazole [oakwoodchemical.com]

- 5. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]

- 6. 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9 [chemicalbook.com]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromo-6-chloro-1H-indazole 97% | CAS: 885519-03-9 | AChemBlock [achemblock.com]

- 11. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]

structure elucidation of 4-Bromo-6-chloro-1H-indazole

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-1H-indazole

Abstract

This guide provides a comprehensive framework for the unambiguous , a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic transformations and the biological activity of derived molecules.[1] This document moves beyond a simple listing of analytical techniques, offering a logical, integrated workflow that leverages mass spectrometry, multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR), and other spectroscopic methods. We delve into the causality behind experimental choices, presenting a self-validating system for researchers and scientists to confirm the molecular architecture with the highest degree of confidence.

Introduction: The Significance of Structural Verification

4-Bromo-6-chloro-1H-indazole (C₇H₄BrClN₂) is a substituted indazole, a class of bicyclic heteroaromatic compounds known as "privileged structures" in medicinal science due to their presence in a wide array of pharmacologically active agents.[1] The specific placement of the bromine and chlorine atoms on the benzene ring provides distinct reactive handles for site-specific functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1] Therefore, absolute certainty of the substitution pattern is not merely an academic exercise; it is a critical quality attribute that dictates the success of multi-step syntheses in drug discovery programs.

This guide outlines the synergistic application of modern analytical techniques to definitively confirm the identity and purity of this compound.

Table 1: Physicochemical Properties of 4-Bromo-6-chloro-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [1][2] |

| Molecular Weight | 231.48 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 219-221 °C | [1][3] |

| IUPAC Name | 4-bromo-6-chloro-1H-indazole | [2] |

| CAS Number | 885519-03-9 | [1][2][4] |

Foundational Context: A Representative Synthesis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities, such as regioisomers, which are often the primary challenge in structure elucidation. A common route to 4-Bromo-6-chloro-1H-indazole involves a multi-step process starting from a substituted aniline, as depicted below.[5] This pathway, involving halogenation, diazotization, and cyclization, highlights the possibility of forming other isomers if the directing effects of the substituents are not perfectly controlled.

Caption: Workflow for definitive structure assignment using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is common for indazoles).

-

¹H Spectrum: Acquire a standard ¹H NMR spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D Spectra: Perform standard gradient-selected HSQC and HMBC experiments.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Analysis: Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and, most critically, the correlations observed in the HSQC and HMBC spectra.

Corroborative Spectroscopic Analysis

While MS and NMR provide the core structural data, other techniques offer valuable supporting evidence.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Table 4: Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 700 - 850 |

| C-Br | Stretching | 500 - 650 |

UV-Visible Spectroscopy

Causality: The UV-Vis spectrum provides information about the electronic transitions within the conjugated π-system of the indazole ring. [1]The presence of halogen substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent indazole. [1]While not typically used for primary structure determination, it serves as a useful fingerprint for the chromophore.

Final Verification: Purity Assessment via HPLC

Causality: An immaculate structure elucidation is meaningless if the sample is impure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. [1]It separates the target compound from any starting materials, byproducts, or isomers, allowing for quantification of its purity.

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a standard solution of the compound in the mobile phase (~1 mg/mL).

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Analysis: Inject the sample and monitor the chromatogram. Purity is determined by the area percentage of the main peak. A purity level of >97% is common for research-grade materials.

Table 5: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% TFA or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm and 220 nm |

| Column Temperature | 25-30 °C |

Conclusion

The is a process of accumulating and integrating evidence from orthogonal analytical techniques. It begins with the confirmation of the elemental formula by High-Resolution Mass Spectrometry , focusing on the unique isotopic signature of the bromine and chlorine atoms. The core of the process lies in a suite of NMR experiments , where ¹H and ¹³C NMR provide the initial atomic census, and 2D HMBC spectroscopy definitively establishes the connectivity and confirms the 4,6-substitution pattern, ruling out other isomers. Finally, IR spectroscopy corroborates the presence of key functional groups, and HPLC confirms the sample's purity. This multi-faceted, self-validating approach ensures the highest level of structural confidence, a non-negotiable requirement for its application in precision-driven fields like drug development.

References

-

Synthesis of 4-bromo-6-chloro-1H-indazole - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

4-Bromo-6-chloro-1H-indazole - Oakwood Chemical. (n.d.). Retrieved January 9, 2026, from [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]

- 4. 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9 [chemicalbook.com]

- 5. Synthesis of 4-bromo-6-chloro-1H-indazole | Semantic Scholar [semanticscholar.org]

Navigating the Spectroscopic Landscape of 4-Bromo-6-chloro-1H-indazole: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and organic synthesis, the precise characterization of molecular entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic properties of 4-Bromo-6-chloro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its spectral signature to facilitate its identification, purification, and application in complex synthetic pathways.

Introduction: The Significance of 4-Bromo-6-chloro-1H-indazole

4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9) is a heterocyclic compound with a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] Its structure, featuring a bicyclic indazole core substituted with both bromine and chlorine atoms, makes it a valuable and versatile building block in the synthesis of a wide array of biologically active molecules. The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The presence of two distinct halogen atoms on the benzene ring of 4-Bromo-6-chloro-1H-indazole offers multiple sites for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

This guide will provide a detailed analysis of the key spectroscopic techniques used to characterize 4-Bromo-6-chloro-1H-indazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding these spectroscopic fingerprints is essential for confirming the identity and purity of the compound, which are critical parameters in any research and development setting.

General Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-6-chloro-1H-indazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 885519-03-9 | [1] |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 219-221 °C | [2] |

Spectroscopic Data and Interpretation

A thorough spectroscopic analysis is indispensable for the unambiguous identification and quality control of 4-Bromo-6-chloro-1H-indazole. Although publicly available experimental spectra are limited, this section provides predicted data and interpretation based on the known effects of substituents on the indazole core, drawing from general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-6-chloro-1H-indazole, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the indazole ring.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-Bromo-6-chloro-1H-indazole is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

-

Aromatic Region (δ 7.0 - 8.5 ppm): Three signals are anticipated in this region, corresponding to the protons at positions 3, 5, and 7 of the indazole ring. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

-

N-H Proton (δ 10.0 - 13.0 ppm): A broad singlet corresponding to the N-H proton of the pyrazole ring is expected. The chemical shift of this proton can be highly dependent on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 110 - 150 ppm): Seven distinct signals are expected for the seven carbon atoms of the indazole ring. The carbons directly attached to the electronegative halogen atoms (C4 and C6) will be significantly influenced.

-

The chemical shifts of the carbons in the pyrazole ring will also be characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

The mass spectrum of 4-Bromo-6-chloro-1H-indazole will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion, providing strong evidence for the presence of these two halogens.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-6-chloro-1H-indazole is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1620 - 1450 | C=C stretching (aromatic) |

| 1500 - 1400 | N-H bending |

| 1100 - 1000 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

Synthesis and Purification

A general synthetic route to 4-Bromo-6-chloro-1H-indazole involves a multi-step process starting from a substituted aniline derivative. A plausible synthetic pathway is outlined below.[3][4]

Figure 1: A potential synthetic workflow for 4-Bromo-6-chloro-1H-indazole.

Experimental Protocol: Synthesis of 4-Bromo-6-chloro-1H-indazole (Illustrative)

-

Bromination: To a solution of 2-fluoro-4-chloroaniline in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Diazotization and Cyclization: Dissolve the resulting 2-fluoro-4-chloro-6-bromoaniline in an appropriate acidic medium and cool the solution. Add a solution of sodium nitrite dropwise while maintaining a low temperature. The resulting diazonium salt is then allowed to cyclize, which may be facilitated by gentle warming.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Bromo-6-chloro-1H-indazole.

Safety and Handling

4-Bromo-6-chloro-1H-indazole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key characteristics of 4-Bromo-6-chloro-1H-indazole. While experimental data from public repositories is scarce, the predicted values and interpretations based on established principles offer valuable guidance for researchers. The detailed synthetic and purification protocols, along with safety information, further equip scientists with the necessary knowledge to confidently work with this important synthetic building block. As a key intermediate in the development of novel therapeutics, a thorough understanding of the spectroscopic properties of 4-Bromo-6-chloro-1H-indazole is crucial for advancing medicinal chemistry research.

References

-

PubChem. 4-Bromo-6-chloro-1H-indazole. [Link]

-

Oakwood Chemical. 4-Bromo-6-chloro-1H-indazole. [Link]

-

National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

A Guide to the Synthesis of 4-Bromo-6-chloro-1H-indazole: A Key Intermediate in Kinase Inhibitor Development

Abstract

This technical guide provides a detailed examination of a proven synthetic route for 4-Bromo-6-chloro-1H-indazole (CAS No. 885519-03-9), a critical heterocyclic building block in medicinal chemistry.[1][2][3] The indazole scaffold is a privileged structure found in numerous kinase inhibitors, making the efficient and scalable synthesis of its derivatives a topic of significant interest to researchers in drug development.[4][5][6] This document outlines a robust, multi-step synthesis starting from 2-fluoroaniline, proceeding through key halogenation and diazotization steps, and culminating in a cyclization to form the target indazole. We will delve into the mechanistic rationale behind each transformation, provide a detailed experimental protocol, and discuss the critical parameters for ensuring a successful, high-yield synthesis.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole nucleus is a cornerstone in the design of modern therapeutics, particularly in the field of oncology. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif in a multitude of protein kinase inhibitors.[6] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, molecules that can selectively modulate kinase activity are of immense therapeutic value.

4-Bromo-6-chloro-1H-indazole, in particular, is a di-halogenated derivative that serves as a crucial precursor for the synthesis of more complex and potent inhibitors.[1] The bromine and chlorine atoms provide orthogonal synthetic handles for further functionalization, often through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[1] Its application as a key intermediate in the synthesis of compounds like Crizotinib, a potent ALK and MET inhibitor, underscores its importance in pharmaceutical research and development.[7][8][9]

This guide focuses on a well-documented and reliable synthetic pathway, providing both the theoretical underpinning and practical, actionable steps for its laboratory-scale preparation.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic disconnection of 4-Bromo-6-chloro-1H-indazole points towards a strategy involving the formation of the pyrazole ring fused to a halogenated benzene precursor. A common and effective method for constructing the indazole ring system is the cyclization of a diazonium salt derived from an appropriately substituted aniline. This leads us to the key intermediate, 2-bromo-4-chloro-6-fluorobenzaldehyde, which can be synthesized from a commercially available starting material like 2-fluoroaniline.

The chosen forward synthesis strategy, therefore, involves a four-step sequence:

-

Chlorination: Selective ortho-chlorination of 2-fluoroaniline.

-

Bromination: Regioselective bromination of the resulting 4-chloro-2-fluoroaniline.

-

Diazotization & Formylation: Conversion of the aniline to a benzaldehyde via a diazonium intermediate.

-

Cyclization: Ring closure with hydrazine to form the final indazole product.

This pathway is advantageous due to the availability of the starting material and the generally high yields of the individual steps.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthesis from the starting material to the final product.

Caption: High-level workflow for the synthesis of 4-Bromo-6-chloro-1H-indazole.

Mechanistic Discussion & Experimental Protocols

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" of each step. This section explains the causality behind the chosen reagents and conditions.

Step 1 & 2: Sequential Halogenation

The first two steps involve the selective installation of chlorine and bromine atoms onto the aniline ring.

-

Step 1: Chlorination. The synthesis commences with the chlorination of 2-fluoroaniline using N-chlorosuccinimide (NCS). The amino group is a powerful ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating. The directing effects combine to favor substitution at the para-position relative to the amino group, yielding 4-chloro-2-fluoroaniline.[10]

-

Step 2: Bromination. Following chlorination, the intermediate is brominated using N-bromosuccinimide (NBS). The amino group's directing effect now places the incoming bromine atom ortho to itself and meta to the chlorine, resulting in the desired 2-bromo-4-chloro-6-fluoroaniline in high yield.[1][10]

Step 3: Diazotization and Formylation

This step is a classic transformation of an aromatic amine into another functional group, in this case, an aldehyde.

-

Mechanism: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in a strong acidic medium.[1] The acid protonates the nitrite to form nitrous acid (HNO₂) in situ. The amine then attacks the nitrous acid, and after a series of proton transfers and water elimination, a stable diazonium salt is formed.[11] This reaction is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[11] The resulting diazonium salt is then reacted with formaldoxime to install the aldehyde functionality, affording 2-bromo-4-chloro-6-fluorobenzaldehyde.[10]

Step 4: Indazole Ring Formation (Cyclization)

This is the key ring-forming step that generates the heterocyclic core.

-

Mechanism: The aldehyde intermediate is treated with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via the initial formation of a hydrazone by the condensation of hydrazine with the aldehyde. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen of the hydrazone attacks the carbon atom bearing the fluorine, displacing the fluoride ion and forming the pyrazole ring. The fluorine atom is a good leaving group in this context, activated by the ortho-aldehyde (now part of the hydrazone). This cyclization yields the final product, 4-Bromo-6-chloro-1H-indazole, typically in excellent yield.[1][10]

Reaction Mechanism: Diazotization & Cyclization

The following diagram details the critical mechanistic steps involved in the formation of the indazole ring.

Caption: Key mechanistic transformations in the synthesis of the indazole core.

Detailed Experimental Protocol

This protocol is a synthesis of literature procedures and should be performed by trained chemists using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

Materials & Reagents:

-

2-Fluoroaniline

-

N-Chlorosuccinimide (NCS)

-

N-Bromosuccinimide (NBS)

-

Sodium Nitrite (NaNO₂)

-

Hydrazine Hydrate (80% solution)

-

Formaldoxime

-

Appropriate solvents (e.g., Acetonitrile, DMF, Acetic Acid)

-

Hydrochloric Acid (HCl)

Protocol:

-

Synthesis of 4-Chloro-2-fluoroaniline: Dissolve 2-fluoroaniline in a suitable solvent like acetonitrile. Cool the solution in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C. Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

-

Synthesis of 2-Bromo-4-chloro-6-fluoroaniline: Dissolve the 4-chloro-2-fluoroaniline from the previous step in a solvent. Add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically complete within a few hours. Monitor by TLC. Work up the reaction as described in step 1 to isolate the di-halogenated aniline. A yield of approximately 90% can be expected for this step.[10]

-

Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde: Prepare a solution of the 2-bromo-4-chloro-6-fluoroaniline in aqueous acid (e.g., HCl). Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly controlled. After the addition is complete, stir for an additional 30 minutes. In a separate flask, prepare the formaldoxime reagent. Add the cold diazonium salt solution to the formaldoxime solution. Allow the reaction to proceed to completion. Extract the resulting aldehyde product and purify. This step typically results in a moderate yield of around 45%.[10]

-

Synthesis of 4-Bromo-6-chloro-1H-indazole: Dissolve the 2-bromo-4-chloro-6-fluorobenzaldehyde in a suitable solvent like ethanol or isopropanol. Add an 80% solution of hydrazine hydrate.[10] Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford 4-Bromo-6-chloro-1H-indazole as an off-white to yellow solid.[1] This final cyclization step is typically very high-yielding, often around 90%.[10]

Data Summary & Characterization

The overall yield for this four-step process is approximately 29-30%.[10] The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol [1][3] |

| Appearance | Off-white to yellow solid[1] |

| Melting Point | 219-221 °C[1] |

| Purity (Typical) | >97% (by HPLC) |

Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the structure and substitution pattern of the indazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety & Handling

-

Halogenating Agents: NCS and NBS are irritants and should be handled with care in a fume hood.

-

Diazonium Salts: Intermediates formed during the diazotization step are potentially explosive, especially if allowed to dry. They should be kept cold and used in situ without isolation.

-

Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Always handle with appropriate gloves and eye protection in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for producing high-purity 4-Bromo-6-chloro-1H-indazole. By understanding the mechanistic principles behind each transformation and adhering to the outlined experimental procedures, research and development professionals can confidently access this pivotal intermediate. The strategic placement of the halogen atoms on the indazole core provides a versatile platform for the development of next-generation kinase inhibitors and other vital therapeutic agents.

References

-

PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-bromo-6-chloro-1H-indazole. Available at: [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

- Google Patents. (n.d.). CN102898449A - Method for synthesizing Crizotinib intermediate.

-

ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-6-chloro-1H-indazole. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-6-chloro-1H-indazole [oakwoodchemical.com]

- 3. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medkoo.com [medkoo.com]

- 10. Synthesis of 4-bromo-6-chloro-1H-indazole | Semantic Scholar [semanticscholar.org]

- 11. byjus.com [byjus.com]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-6-chloro-1H-indazole in Medicinal Chemistry

4-Bromo-6-chloro-1H-indazole is a di-halogenated indazole derivative that serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a fused pyrazole and benzene ring system with distinct halogen substituents, offers a versatile scaffold for the development of complex pharmaceutical agents. The bromine and chlorine atoms at the 4- and 6-positions, respectively, provide strategic handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[1] The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective chemical transformations.[1] This guide provides a comprehensive exploration of the retrosynthetic analysis of 4-bromo-6-chloro-1H-indazole, delving into logical disconnection strategies and presenting detailed, field-proven synthetic pathways.

Retrosynthetic Strategy: Deconstructing the Indazole Core

A retrosynthetic analysis of 4-bromo-6-chloro-1H-indazole reveals several plausible disconnection points. The most common strategies for dissecting the indazole ring involve the cleavage of the N-N and N-C bonds.[1] This leads to two primary retrosynthetic pathways, each with its own set of advantages and challenges.

Pathway 1: The Jacobson-Type Cyclization Approach

This strategy is predicated on the formation of the indazole ring from a suitably substituted o-toluidine derivative, a classic approach known as the Jacobson-Huber synthesis.[2] The key disconnection is the N1-N2 bond, leading back to a diazotized aniline precursor.

Retrosynthetic Analysis of Pathway 1

Caption: Retrosynthetic analysis of 4-bromo-6-chloro-1H-indazole via a Jacobson-type cyclization.

Forward Synthesis: A Step-by-Step Elucidation

The synthesis commences with the reduction of the nitro group of 2,4-dichloro-6-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction.

-

Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its high efficiency and cleaner reaction profile, minimizing the formation of byproducts. Metal-acid systems, such as tin or iron in hydrochloric acid, are also effective and are classic methods for this reduction.

| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction |

| Reducing Agent | H₂ gas | Sn/HCl or Fe/HCl |

| Catalyst/Reagent | Pd/C | Tin or Iron metal |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Hydrochloric Acid |

| Temperature | Room Temperature to 50 °C | Reflux |

| Pressure | 1-5 atm | Atmospheric |

| Typical Yield | >90% | 80-90% |

Experimental Protocol (Catalytic Hydrogenation):

-

To a solution of 2,4-dichloro-6-nitrotoluene (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (3-5 atm).

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 2,4-dichloro-6-methylaniline.

This pivotal step involves the formation of the indazole ring system through a diazotization of the aniline followed by an intramolecular cyclization. This is a modification of the Jacobson-Huber synthesis.

-